![molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8](/img/structure/B1290550.png)
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C11H13BrN4. It is a derivative of imidazo[1,2-b]pyridazine, featuring a bromine atom at the 3-position and a piperidinyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoimidazo[1,2-b]pyridazine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-b]pyridazine core .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
One of the most promising applications of 3-bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is in the field of oncology. Research has indicated that compounds with imidazo[1,2-b]pyridazine scaffolds exhibit potent inhibitory effects on various cancer cell lines. For instance:
- c-Met Kinase Inhibition : Similar derivatives have shown selective inhibition of c-Met kinases, which are implicated in several cancers. A compound structurally related to this compound demonstrated an IC50 value of 0.005 µM against c-Met, indicating strong potential for development as a cancer therapeutic .
- Preclinical Candidates : The compound has been considered a preclinical candidate for the treatment of metastatic non-small cell lung cancer and other malignancies. Its favorable pharmacokinetic properties enhance its viability as a therapeutic agent .
Neurological Disorders
The imidazo[1,2-b]pyridazine framework has also been investigated for its neuroprotective effects:
- Huntington’s Disease : Compounds containing this scaffold have been explored as modulators for Huntington’s disease, showing promise in altering disease progression through specific molecular interactions .
- Janus Kinase Inhibitors : The compound has been studied for its potential as a Janus kinase inhibitor, which could be beneficial in treating various inflammatory and autoimmune disorders .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties:
- Activity Against Leishmania : Some studies have reported that related compounds exhibit significant activity against Leishmania species, suggesting potential use in treating leishmaniasis .
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies conducted on this class of compounds have revealed that modifications at specific positions can greatly influence their biological activity:
Modification | Effect on Activity |
---|---|
Substitution on the piperidine ring | Enhances potency against c-Met |
Variation in halogen groups | Alters solubility and bioavailability |
Functional group changes | Impacts selectivity towards target receptors |
These insights are crucial for the rational design of more effective derivatives.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound class:
- A study focusing on the synthesis and functionalization of imidazo[1,2-b]pyridazines demonstrated successful modifications leading to enhanced activity against targeted kinases .
- Another research effort evaluated the pharmacodynamics of related compounds in vivo, showcasing their potential efficacy in treating various forms of cancer and inflammatory diseases .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoimidazo[1,2-b]pyridazine: A precursor in the synthesis of 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine.
6-Chloroimidazo[1,2-b]pyridazine: Another derivative with similar structural features but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidinyl group enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery .
Biologische Aktivität
3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13BrN4. The compound features a bromine atom at the 3-position and a piperidinyl group at the 6-position, which significantly influences its biological properties and interactions with target proteins.
The primary mechanism of action for this compound involves the inhibition of specific kinases , notably TAK1 kinase. TAK1 is implicated in various signaling pathways related to cell growth, differentiation, and apoptosis. By binding to the active site of TAK1, this compound prevents phosphorylation events that lead to kinase activation, thereby disrupting downstream signaling pathways associated with tumor growth and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values : Inhibitory concentration values for certain cancer cell lines have been reported below 10 nM, indicating strong potency .
Inhibition of Malaria Parasites
Further studies have explored its potential as an antimalarial agent. A series of imidazopyridazine derivatives were optimized for activity against Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). The best compounds exhibited IC50 values less than 10 nM against PfCDPK1 and EC50 values down to 12 nM in in vitro assays against the malaria parasite . However, challenges with ADME (absorption, distribution, metabolism, excretion) properties limited their efficacy in vivo.
Structure-Activity Relationship (SAR)
The presence of the piperidinyl group enhances the binding affinity of this compound to its biological targets. Variations in substitution patterns on the imidazo[1,2-b]pyridazine scaffold can lead to different biological activities. For example:
Compound | Target | IC50 (nM) | Remarks |
---|---|---|---|
Compound A | TAK1 | <10 | High potency |
Compound B | PfCDPK1 | <10 | Effective against malaria |
Compound C | Various cancer lines | <12 | Broad-spectrum anticancer activity |
Case Study 1: Kinase Inhibition
In a study focused on optimizing imidazopyridazine inhibitors for cancer treatment, researchers identified that structural modifications could enhance both potency and selectivity against kinases like TAK1. The modifications aimed at improving solubility and permeability while maintaining strong inhibitory effects .
Case Study 2: Antimalarial Efficacy
In another investigation involving P. falciparum, compounds derived from the imidazopyridazine scaffold were tested in murine models. Despite showing excellent in vitro activity, the compounds struggled with bioavailability issues when administered orally. This highlights the need for further optimization to improve pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIHOUTZDWHDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.